3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-(1-phenylethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and the phenylethyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-phenylethyl)benzamide
- 5-(1-phenylethyl)-1,3,4-thiadiazole-2-amine
- 3-chloro-5-methylphenylcarbamate
Uniqueness
3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of the thiadiazole ring and the benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClN3OS |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3OS/c1-11(12-6-3-2-4-7-12)16-20-21-17(23-16)19-15(22)13-8-5-9-14(18)10-13/h2-11H,1H3,(H,19,21,22) |
InChI Key |
RIUABZMUEJJVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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